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molecular formula C11H15NO2 B8292463 4-Acetylamino-2,3,5-trimethylphenol CAS No. 36592-59-3

4-Acetylamino-2,3,5-trimethylphenol

Cat. No. B8292463
M. Wt: 193.24 g/mol
InChI Key: PFQAYDLHGMYDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594154

Procedure details

A solution of potassium carbonate (27 g, 195 mmol) in water (150 ml) was added to a solution of 1-acetoxy-4-acetylamino-2,3,5-trimethylbenzene (66.0 g, 324 mmol) in methanol (300 ml) and the mixture was stirred for 1 hour under an argon atmosphere. Aqueous 1N hydrochloric acid solution was added to the reaction mixture to make the mixture weakly acid and the resulting mixture was diluted with water. Crystals precipitated were filtered, washed with water, dried and then recrystallized from ethyl acetateisopropyl ether to obtain the desired compound (36.8 g, yield: 67.9%), m.p. 189°-190° C. (ethyl acetate-isopropyl ether).
Name
ethyl acetate isopropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
1-acetoxy-4-acetylamino-2,3,5-trimethylbenzene
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67.9%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[CH:16]=[C:15]([CH3:17])[C:14]([NH:18][C:19](=[O:21])[CH3:20])=[C:13]([CH3:22])[C:12]=1[CH3:23])(=O)C.Cl.C(OCC)(=O)C.C(OC(C)C)(C)C>O.CO>[C:19]([NH:18][C:14]1[C:15]([CH3:17])=[CH:16][C:11]([OH:10])=[C:12]([CH3:23])[C:13]=1[CH3:22])(=[O:21])[CH3:20] |f:0.1.2,5.6|

Inputs

Step One
Name
ethyl acetate isopropyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(C)(C)OC(C)C
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
1-acetoxy-4-acetylamino-2,3,5-trimethylbenzene
Quantity
66 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=C(C(=C1)C)NC(C)=O)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetateisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C(=C(C=C1C)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 67.9%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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